molecular formula C4H6N2O3 B015530 2-Azetidinecarboxylic acid, 1-nitroso-, (S)- CAS No. 30248-47-6

2-Azetidinecarboxylic acid, 1-nitroso-, (S)-

Cat. No.: B015530
CAS No.: 30248-47-6
M. Wt: 130.1 g/mol
InChI Key: ZRTLYYKIFSGFIC-VKHMYHEASA-N
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Description

It appears as a pale yellow hygroscopic solid and is known for its stable free radical properties. This compound has gained significant attention due to its potential therapeutic and environmental applications.

Mechanism of Action

Target of Action

N-Nitroso-L-azetidine-2-Carboxylic Acid, also known as “2-Azetidinecarboxylic acid, 1-nitroso-, (S)-” or “2-Azetidinecarboxylic acid, 1-nitroso-, (2S)-”, is primarily targeted towards collagen synthesis . Collagen is a crucial protein that provides structure and strength to various tissues in the body, including skin, bones, and connective tissues.

Mode of Action

This compound acts as an inhibitor of collagen synthesis . It is a four-membered ring analog of L-proline, a key amino acid involved in the formation of collagen . When incorporated instead of proline, it leads to misconstruction of the protein . This interference with nascent protein folding can trigger protein aggregation or upregulate the expression of an aggregation-prone mutant protein .

Biochemical Pathways

The primary biochemical pathway affected by N-Nitroso-L-azetidine-2-Carboxylic Acid is the collagen synthesis pathway . By inhibiting this pathway, the compound can disrupt the normal formation and function of collagen, leading to various downstream effects.

Result of Action

The primary result of N-Nitroso-L-azetidine-2-Carboxylic Acid’s action is the inhibition of collagen synthesis . This can lead to the disruption of normal tissue structure and function, given the crucial role of collagen in these areas. The compound’s ability to trigger protein aggregation or upregulate the expression of an aggregation-prone mutant protein may also have significant molecular and cellular effects .

Preparation Methods

The synthesis of 2-Azetidinecarboxylic acid, 1-nitroso-, (S)- involves several steps. One common method includes the treatment of α,γ-diaminobutyric acid dihydrochloride with a mixture of nitrous and hydrochloric acids to yield γ-amino-α-chlorobutyric acid. This intermediate is then subjected to elimination of hydrogen chloride and cyclization by treatment with barium hydroxide . Industrial production methods often involve similar steps but are optimized for larger scale production and higher yields.

Chemical Reactions Analysis

2-Azetidinecarboxylic acid, 1-nitroso-, (S)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitroso group to an amino group.

    Substitution: The compound can undergo substitution reactions where the nitroso group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-Azetidinecarboxylic acid, 1-nitroso-, (S)- has a wide range of scientific research applications:

    Chemistry: It is used as a stable free radical in various chemical reactions and studies.

    Biology: The compound is studied for its effects on protein folding and aggregation, as it can interfere with nascent protein folding.

    Medicine: It has potential therapeutic applications due to its stable free radical properties.

    Industry: The compound is used in the synthesis of other chemicals and materials.

Comparison with Similar Compounds

2-Azetidinecarboxylic acid, 1-nitroso-, (S)- is unique due to its stable free radical properties and its ability to interfere with protein folding. Similar compounds include:

    Azetidine-2-carboxylic acid: A non-protein amino acid homologue of proline with a four-membered ring structure.

    L-proline nitroxide: Another stable free radical compound with similar properties.

These compounds share some structural similarities but differ in their specific functional groups and properties, making 2-Azetidinecarboxylic acid, 1-nitroso-, (S)- unique in its applications and effects.

Properties

IUPAC Name

(2S)-1-nitrosoazetidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O3/c7-4(8)3-1-2-6(3)5-9/h3H,1-2H2,(H,7,8)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTLYYKIFSGFIC-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1C(=O)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@@H]1C(=O)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70184341
Record name 2-Azetidinecarboxylic acid, 1-nitroso-, (S)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pale yellow hygroscopic solid; [Toronto Research Chemicals MSDS]
Record name (S)-1-Nitroso-2-azetidinecarboxylate
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CAS No.

30248-47-6
Record name 2-Azetidinecarboxylic acid, 1-nitroso-, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030248476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Azetidinecarboxylic acid, 1-nitroso-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70184341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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